molecular formula C15H14O3 B14496060 Benzyl 4-methoxybenzoate CAS No. 65515-53-9

Benzyl 4-methoxybenzoate

Cat. No.: B14496060
CAS No.: 65515-53-9
M. Wt: 242.27 g/mol
InChI Key: SWWYHGZVYNAAHI-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from benzyl alcohol and 4-methoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methoxybenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methoxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and 4-methoxybenzoic acid, which can then exert their effects on cellular pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and subsequent release of the active components .

Comparison with Similar Compounds

  • Benzyl benzoate
  • Benzyl 4-hydroxybenzoate
  • Methyl 4-methoxybenzoate

Comparison: Benzyl 4-methoxybenzoate is unique due to the presence of the methoxy group on the benzene ring, which influences its reactivity and solubility. Compared to benzyl benzoate, it has a higher electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. Benzyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that can participate in hydrogen bonding, affecting its physical properties and reactivity .

Properties

CAS No.

65515-53-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 4-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

SWWYHGZVYNAAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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